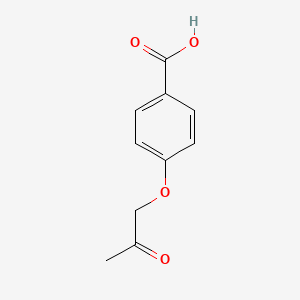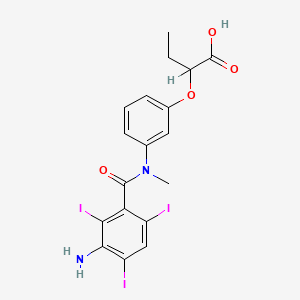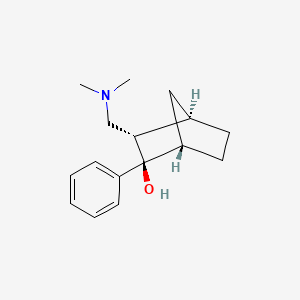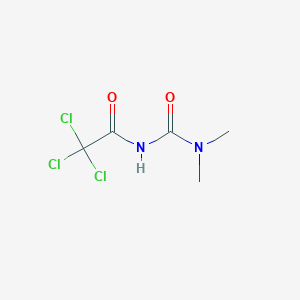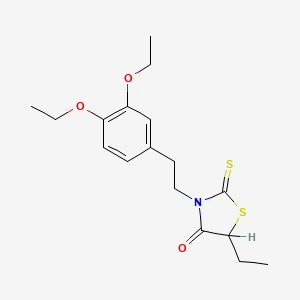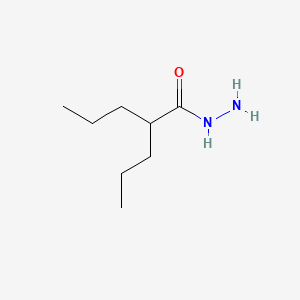
Valeric acid, 2-propyl-, hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of valeric acid, 2-propyl-, hydrazide typically involves the reaction of valeric acid or its derivatives with hydrazine hydrate. The process can be summarized as follows:
Esterification: Valeric acid is first converted to its ester form using an alcohol and an acid catalyst.
Hydrazinolysis: The ester is then reacted with hydrazine hydrate under reflux conditions to yield the hydrazide.
Industrial Production Methods: In an industrial setting, the production of hydrazides, including this compound, can be scaled up using continuous flow reactors. This method enhances the efficiency and yield of the reaction while minimizing the production of by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Valeric acid, 2-propyl-, hydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Oximes, nitriles.
Reduction: Amines.
Substitution: Various substituted hydrazides.
Wissenschaftliche Forschungsanwendungen
Valeric acid, 2-propyl-, hydrazide has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of hydrazone derivatives, which exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Biology: It serves as a precursor for the synthesis of bioactive molecules that can modulate biological pathways.
Wirkmechanismus
The mechanism of action of valeric acid, 2-propyl-, hydrazide involves its interaction with biological targets through its hydrazide group. This group can form covalent bonds with enzymes or receptors, thereby modulating their activity. The compound can also undergo metabolic transformations to produce active metabolites that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Valeric Acid: A straight-chain alkyl carboxylic acid with similar structural features but lacks the hydrazide group.
Isovaleric Acid: A branched-chain isomer of valeric acid with different chemical properties.
Butyric Acid: A shorter-chain carboxylic acid with similar reactivity but different biological effects.
Uniqueness: Valeric acid, 2-propyl-, hydrazide is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to its parent acid and other similar compounds. This uniqueness makes it valuable in the synthesis of specialized bioactive molecules and industrial applications .
Eigenschaften
CAS-Nummer |
22632-36-6 |
|---|---|
Molekularformel |
C8H18N2O |
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
2-propylpentanehydrazide |
InChI |
InChI=1S/C8H18N2O/c1-3-5-7(6-4-2)8(11)10-9/h7H,3-6,9H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
SPBGNIXKTUSIGD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCC)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


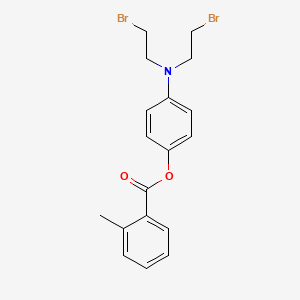
![1-Chloro-3-[(3-chloroprop-2-EN-1-YL)sulfanyl]prop-1-ene](/img/structure/B14698807.png)

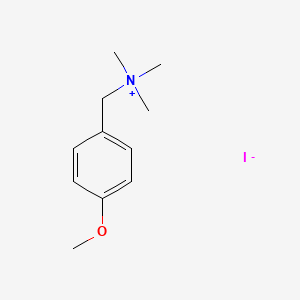
![2-[1-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)-2-methoxy-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14698825.png)
![2-Chloro-6-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14698832.png)
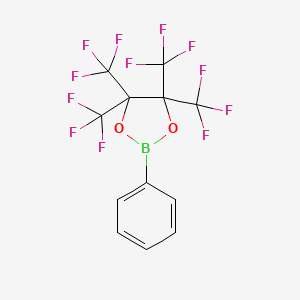
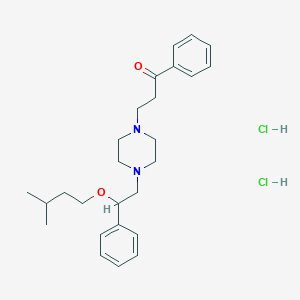
![5-[(2-Hydroxyethyl)sulfanyl]pentan-2-one](/img/structure/B14698838.png)
